molecular formula C7H10N2O3 B1524483 Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate CAS No. 5011-96-1

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate

Cat. No. B1524483
CAS RN: 5011-96-1
M. Wt: 170.17 g/mol
InChI Key: KKFUCWBAGCQOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole compounds can vary significantly depending on their specific structure. For example, these compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Scientific Research Applications

Anticancer Applications

The 1,3,4-oxadiazole scaffold, which is part of the structure of Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate, has been extensively studied for its potential as a cytotoxic agent in cancer treatment. These compounds have shown promise in inhibiting the growth of cancer cells by targeting various enzymes and proteins involved in cell proliferation . The ability to modify the structure and create derivatives allows for the development of new drugs with high cytotoxicity towards malignant cells.

Enzyme Inhibition

Derivatives of 1,3,4-oxadiazole have been found to inhibit enzymes such as thymidylate synthase, HDAC, topoisomerase II, and thymidine phosphorylase . These enzymes play crucial roles in DNA replication and repair, making them significant targets for drug development in diseases where these processes are dysregulated, such as cancer.

Antifungal Activity

Compounds containing the 1,3,4-oxadiazole moiety have demonstrated antifungal properties. Studies have evaluated their effectiveness against various fungal pathogens, comparing their activity to commercial fungicides . This suggests potential applications in developing new antifungal agents for agriculture and medicine.

Antibacterial Properties

Research has also explored the antibacterial activity of 1,3,4-oxadiazole derivatives. These studies involve assessing the compounds’ ability to inhibit bacterial growth under specific conditions, such as after exposure to UV light . This indicates potential for creating new antibacterial treatments.

Antidiabetic Potential

The synthesis of novel bi-heterocycles containing the 1,3,4-oxadiazole ring has been investigated for their use as anti-diabetic agents . These compounds could offer new avenues for diabetes treatment, focusing on different mechanisms of action than current medications.

High-Energy Materials

Due to their structural characteristics, certain oxadiazole derivatives exhibit favorable oxygen balance and positive heat of formation, making them suitable as high-energy materials . This application could extend to the development of propellants and explosives.

Material Science Applications

The oxadiazole ring system’s flat, aromatic nature allows it to act as a linker in designing molecules for material science applications. These could include the development of novel polymers or small molecules with specific electronic properties for use in electronics or photonics .

Safety And Hazards

The safety and hazards associated with oxadiazole compounds can also vary widely depending on their specific structure. Some oxadiazole compounds have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,3,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-9-8-5(2)12-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFUCWBAGCQOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate

CAS RN

5011-96-1
Record name ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate
Reactant of Route 5
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.